1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a benzyl group, an ethyl group, a fluorophenyl group, and a carboxamide group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrazolo[3,4-b]pyridine Core: : This step involves the cyclization of a suitable precursor, such as a hydrazine derivative and a pyridine derivative, under acidic or basic conditions. The choice of reagents and conditions depends on the specific substitution pattern desired on the pyrazolo[3,4-b]pyridine core .
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Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-b]pyridine core in the presence of a base .
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Introduction of the Ethyl Group: : The ethyl group can be introduced through an alkylation reaction, where an ethyl halide reacts with the pyrazolo[3,4-b]pyridine core in the presence of a base .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with the pyrazolo[3,4-b]pyridine core in the presence of a palladium catalyst .
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Formation of the Carboxamide Group: : The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling reagent .
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids .
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Reduction: : The compound can undergo reduction reactions, particularly at the carboxamide group, to form corresponding amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce other substituents .
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Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds .
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), nucleophiles (e.g., amines, thiols), and palladium catalysts for coupling reactions.
Scientific Research Applications
1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders .
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Organic Synthesis: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
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Biological Research: : The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors .
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Material Science: : The compound is explored for its potential use in the development of new materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of 1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
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Inhibit Enzymes: : The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites .
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Modulate Receptors: : The compound can modulate the activity of certain receptors, such as G-protein-coupled receptors, by binding to their ligand-binding sites .
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Affect Signaling Pathways: : The compound can affect various signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways .
Comparison with Similar Compounds
1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
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1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: : This compound lacks the ethyl and fluorophenyl groups, making it less complex and potentially less active in certain biological assays .
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6-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: : This compound lacks the benzyl and fluorophenyl groups, making it less lipophilic and potentially less bioavailable .
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N~4~-(3-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: : This compound lacks the benzyl and ethyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of 1-BENZYL-6-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of diverse functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN4O |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O/c1-3-18-13-20(23(29)26-19-11-7-10-17(24)12-19)21-15(2)27-28(22(21)25-18)14-16-8-5-4-6-9-16/h4-13H,3,14H2,1-2H3,(H,26,29) |
InChI Key |
AHUAGQPENJZABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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